Werner syndrome RecQ helicase-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Werner syndrome RecQ helicase-IN-1 is a small molecule inhibitor specifically designed to target the Werner syndrome RecQ helicase protein. This protein is a member of the RecQ helicase family, which plays a crucial role in maintaining genome stability by participating in DNA repair, replication, and recombination processes. Mutations in the Werner syndrome RecQ helicase gene lead to Werner syndrome, a rare genetic disorder characterized by premature aging and an increased risk of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Werner syndrome RecQ helicase-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route is proprietary, but it generally involves the use of organic solvents, catalysts, and reagents to achieve the desired molecular structure .
Industrial Production Methods: Industrial production of this compound follows standard protocols for small molecule synthesis, including large-scale reactions, purification processes, and quality control measures. The compound is typically produced in batch reactors, followed by crystallization or chromatography to purify the final product .
Chemical Reactions Analysis
Types of Reactions: Werner syndrome RecQ helicase-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of the original compound .
Scientific Research Applications
Werner syndrome RecQ helicase-IN-1 has several scientific research applications, including:
Mechanism of Action
Werner syndrome RecQ helicase-IN-1 exerts its effects by specifically inhibiting the helicase activity of the Werner syndrome RecQ helicase protein. This inhibition prevents the unwinding of DNA, thereby interfering with DNA repair, replication, and recombination processes. The compound binds to the active site of the helicase, blocking its interaction with DNA substrates and ATP hydrolysis, which are essential for its enzymatic activity .
Comparison with Similar Compounds
Bloom syndrome RecQ helicase inhibitor: Targets the Bloom syndrome RecQ helicase protein, which is also involved in DNA repair and replication.
Fanconi anemia group J protein inhibitor: Inhibits the Fanconi anemia group J protein, another member of the RecQ helicase family.
RECQ1 helicase inhibitor: Specifically targets the RECQ1 helicase protein.
Uniqueness: Werner syndrome RecQ helicase-IN-1 is unique in its specificity for the Werner syndrome RecQ helicase protein. Unlike other inhibitors that may target multiple helicases, this compound selectively inhibits Werner syndrome RecQ helicase, making it a valuable tool for studying the specific functions and therapeutic potential of this protein .
Properties
Molecular Formula |
C31H31ClF3N9O5 |
---|---|
Molecular Weight |
702.1 g/mol |
IUPAC Name |
N-[2-chloro-4-(trifluoromethyl)phenyl]-2-[2-(3,6-dihydro-2H-pyran-4-yl)-5-ethyl-6-[4-(5-hydroxy-6-methylpyrimidine-4-carbonyl)piperazin-1-yl]-7-oxo-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C31H31ClF3N9O5/c1-3-22-25(41-8-10-42(11-9-41)28(47)24-26(46)17(2)36-16-37-24)29(48)44-30(39-27(40-44)18-6-12-49-13-7-18)43(22)15-23(45)38-21-5-4-19(14-20(21)32)31(33,34)35/h4-6,14,16,46H,3,7-13,15H2,1-2H3,(H,38,45) |
InChI Key |
XKYVECRUZPCRQR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=O)N2C(=NC(=N2)C3=CCOCC3)N1CC(=O)NC4=C(C=C(C=C4)C(F)(F)F)Cl)N5CCN(CC5)C(=O)C6=NC=NC(=C6O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.